molecular formula C19H16N2O4 B2907531 N-(4-acetylphenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide CAS No. 955631-39-7

N-(4-acetylphenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide

Cat. No.: B2907531
CAS No.: 955631-39-7
M. Wt: 336.347
InChI Key: BYKVDOZLAMSPMI-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide is a chemical compound supplied for research purposes. This molecule belongs to the class of oxazole-carboxamides, which are heterocyclic compounds of significant interest in medicinal chemistry and drug discovery . Oxazole derivatives are frequently explored as versatile scaffolds due to their potential to interact with various biological targets . This specific compound, characterized by its 4-methoxyphenyl-substituted oxazole core linked to a 4-acetylphenyl group via a carboxamide bridge, is made available to the scientific community for Research Use Only . It is intended for in vitro applications in laboratory settings and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers investigating enzyme inhibitors may find this compound particularly relevant. Structurally similar oxazole-3-carboxamide analogs have been designed and synthesized as potent inhibitors of Acid Ceramidase (AC), a key cysteine hydrolase enzyme in the sphingolipid metabolism pathway . Dysregulation of this pathway is implicated in a range of diseases, including cancer, neurodegenerative disorders, and inflammation . The structural features of this compound make it a valuable candidate for probing sphingolipid biology or for use in high-throughput screening campaigns to identify new pharmacological tools.

Properties

IUPAC Name

N-(4-acetylphenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-12(22)13-3-7-15(8-4-13)21-18(23)19-20-11-17(25-19)14-5-9-16(24-2)10-6-14/h3-11H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKVDOZLAMSPMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetylphenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide is a compound that has drawn attention due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, biological evaluations, and relevant case studies.

Compound Overview

This compound is classified as an oxazole derivative, characterized by an oxazole ring and various aromatic substituents. The compound is synthesized through a Claisen–Schmidt reaction involving substituted phenyl compounds and isocyanides. Its unique structure allows for interactions with various biological targets, making it a candidate for pharmaceutical applications.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Reagents : p-Anisaldehyde and tosylmethyl isocyanide.
  • Conditions : The reaction is conducted in methanol with potassium carbonate as a base at 80°C.
  • Outcome : High purity products are obtained through careful control of reaction conditions.

Antimicrobial Activity

The antimicrobial potential of oxazole derivatives has been widely studied. In particular, this compound has shown promising results against various bacterial and fungal strains.

A comparative study evaluated the Minimum Inhibitory Concentration (MIC) of several oxazole derivatives against common pathogens:

CompoundMIC (µg/ml)Pathogen
111.6Candida albicans
120.8Candida tropicalis
Reference (Fluconazole)3.2Candida krusei

These results indicate that certain derivatives exhibit significant antifungal activity, suggesting that this compound could be developed as an antifungal agent .

Anti-Caenorhabditis elegans Activity

Another study focused on the anti-hatch and growth inhibition of Caenorhabditis elegans. The original compound 5-(4-methoxyphenyl)-oxazole was isolated from fungal cultures and demonstrated notable activity. However, derivatives synthesized from this compound did not exhibit similar effects, indicating that the structural integrity of the original compound is crucial for its biological efficacy .

Case Study 1: Antibacterial Evaluation

In a detailed antibacterial evaluation, various oxazole derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results indicated that specific substitutions on the oxazole ring significantly enhanced antibacterial activity compared to standard drugs like amoxicillin.

CompoundInhibition Zone (mm)Pathogen
1520S. aureus
1618E. coli
Amoxicillin30-

This study underscores the potential of modifying the oxazole structure to improve antibacterial properties .

Case Study 2: Structure-Activity Relationship (SAR)

A recent investigation into the structure-activity relationship (SAR) of substituted oxazol-2-one-3-carboxamides revealed that specific modifications could lead to enhanced pharmacological profiles. For instance, compound 32b was identified as a potent inhibitor with favorable physicochemical properties and demonstrated efficacy in human neuroblastoma cells .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(4-acetylphenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide typically involves the Claisen–Schmidt reaction between appropriate precursors, leading to the formation of the oxazole ring structure. This compound can be characterized by various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its molecular structure and purity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, studies on related oxazole derivatives have shown promising results against various cancer cell lines, including glioblastoma and ovarian cancer. These compounds often demonstrate mechanisms of action involving apoptosis induction and inhibition of cell proliferation .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, which could make it a candidate for treating inflammatory diseases .

Antimicrobial Activity

The oxazole derivatives have been reported to possess antimicrobial properties against a range of pathogens. This includes both antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .

Case Studies

Several case studies have highlighted the efficacy of oxazole derivatives in clinical settings:

  • Study 1 : A series of synthesized oxazoles were tested for anticancer activity against various cell lines. Results showed that compounds similar to this compound had percent growth inhibition rates ranging from 50% to 86% against specific cancer types .
  • Study 2 : In vivo models demonstrated significant anti-inflammatory effects when treated with oxazole derivatives. These studies indicated a reduction in inflammation markers and improved outcomes in disease models .

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The synthesis of N-(4-acetylphenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide (CAS: 610764-96-0) involves multi-step organic reactions. Key synthetic pathways include:

Claisen–Schmidt Condensation

  • A Claisen–Schmidt reaction between N-(4-acetylphenyl)quinoline-3-carboxamide and 4-methoxybenzaldehyde under basic conditions forms the oxazole backbone.
  • Conditions : Methanol solvent, potassium carbonate (K₂CO₃) as a base, heated at 80°C for 12–24 hours.

Oxazole Ring Formation

  • Cyclization of α-hydroxy ketones or α-bromo ketones with carboxamide precursors under acidic or basic conditions .
    • Example: Reaction of α-bromo ketones with thioureas or thioamides to form 5-acylamino-oxazole derivatives .

Carboxamide Functionalization

  • Standard carboxamide formation via reaction with isocyanates under catalytic conditions (e.g., triphosgene and DIPEA) .

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions due to its carboxamide and oxazole functionalities:

Reaction Type Conditions Products Reference
Acidic Hydrolysis 6M HCl, reflux, 6–12 hours4-Acetylbenzoic acid + 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylic acid
Basic Hydrolysis 2M NaOH, 60°C, 4 hoursSodium salt of 5-(4-methoxyphenyl)oxazole-2-carboxylate + 4-acetylaniline

Key Insight : The carboxamide group shows moderate stability in aqueous media, with partial degradation observed in DMSO solutions .

Oxidation of Acetyl Group

  • The acetyl moiety (-COCH₃) is oxidized to a carboxylic acid (-COOH) using strong oxidizing agents:
    • Reagents : KMnO₄/H₂SO₄ or CrO₃ in acetic acid.
    • Product : 5-(4-Methoxyphenyl)-N-(4-carboxyphenyl)-1,3-oxazole-2-carboxamide.

Reduction of Oxazole Ring

  • Catalytic hydrogenation (H₂, Pd/C) reduces the oxazole ring to a thiazolidinone derivative:
    • Product : 5-(4-Methoxyphenyl)-N-(4-acetylphenyl)thiazolidine-2-carboxamide .

Electrophilic Aromatic Substitution

  • The 4-methoxyphenyl group undergoes nitration or sulfonation:
    • Nitration : HNO₃/H₂SO₄ at 0°C yields 5-(3-nitro-4-methoxyphenyl) derivatives .
    • Sulfonation : SO₃/H₂SO₄ introduces sulfonic acid groups at the para position .

Demethylation of Methoxy Group

  • Treatment with BBr₃ in dichloromethane removes the methoxy group, forming a phenolic derivative.

Stability Under Thermal and Photolytic Conditions

  • Thermal Stability : Decomposes at >250°C, releasing CO₂ and forming polycyclic aromatic byproducts.
  • Photolytic Degradation : UV light (254 nm) induces ring-opening reactions, yielding 4-acetylphenyl isocyanate and 5-(4-methoxyphenyl)oxazole .

Reactivity in Cross-Coupling Reactions

The oxazole ring participates in palladium-catalyzed cross-coupling reactions:

Reaction Catalyst System Product Yield
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DMF, 80°C5-(4-Methoxyphenyl)-N-(4-acetylphenyl)oxazole-2-carboxamide-biphenyl hybrid72%
Buchwald–Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃N-Aryl derivatives with enhanced solubility65%

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Key Substituents Biological Activity Key Findings Reference
Target Compound 1,3-Oxazole - 5-(4-Methoxyphenyl)
- N-(4-Acetylphenyl)
Not explicitly reported Assumed potential for enzyme inhibition (e.g., MMP-13) based on acetyl group -
2-Aryl-4-Benzyl-1,3-Oxazol-5(4H)-one 1,3-Oxazole - 4-Benzyl
- 2-Aryl
Cytotoxic Increased lipophilicity from benzyl group enhances cytotoxicity
LMM5 (1,3,4-Oxadiazole) 1,3,4-Oxadiazole - 5-[(4-Methoxyphenyl)methyl]
- Benzylsulfamoyl
Antifungal (C. albicans) Oxadiazole core and methoxy group critical for Trr1 inhibition
N-(4-Acetylphenyl)-5-Bromofuran-2-Carboxamide Furan - 5-Bromo
- N-(4-Acetylphenyl)
MMP-13 Inhibition Furan ring less potent than oxazole in binding to MMP-13 active site
1,3,4-Thiadiazole Derivatives 1,3,4-Thiadiazole - 5-(4-Nitrophenyl)
- Benzothiazole-aminoacetamide
Anticonvulsant Thiadiazole sulfur enhances metabolic stability; nitro group boosts activity
3-(2,6-Dichlorophenyl)-1,2-Oxazole-4-Carboxamide 1,2-Oxazole - 3-(2,6-Dichlorophenyl)
- Thiazolylcarbamothioyl
Not reported Chlorophenyl groups may improve hydrophobic interactions

Key Structural and Functional Insights:

Core Heterocycle Influence :

  • The 1,3-oxazole core (target compound) offers balanced aromaticity and hydrogen-bonding capacity compared to furan (less basic oxygen) or 1,3,4-oxadiazole (additional nitrogen for H-bonding). For example, LMM5’s oxadiazole scaffold showed stronger antifungal activity than furan-based analogs .
  • Thiadiazole derivatives () exhibited anticonvulsant activity, likely due to sulfur’s electron-withdrawing effects enhancing metabolic stability .

Substituent Effects :

  • 4-Methoxyphenyl Group : Present in both the target compound and LMM5, this group improves solubility and electron-donating properties, which may aid in target binding (e.g., Trr1 inhibition in LMM5) .
  • Acetylphenyl vs. Benzyl : The acetyl group in the target compound may reduce cytotoxicity compared to benzyl-substituted oxazoles (), which showed higher cytotoxicity due to increased lipophilicity .
  • Halogenated Substituents : Bromo () and chloro () groups enhance electrophilicity and binding to hydrophobic enzyme pockets, as seen in MMP-13 inhibitors .

Biological Activity Trends: Antifungal activity in oxadiazoles (LMM5) vs. anticonvulsant activity in thiadiazoles underscores the importance of heterocycle selection for target specificity .

Q & A

Q. What are the established synthetic routes for N-(4-acetylphenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide, and what are the critical reaction parameters?

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Oxazole ring formation : Cyclization of precursors like carboxamide derivatives under acidic or thermal conditions. For example, Co(II)-catalyzed cyclization methods (as seen in analogous oxazole syntheses) may optimize yield and regioselectivity .
  • Functional group coupling : Amidation reactions using coupling agents (e.g., EDC/HOBt) to attach the 4-acetylphenyl group to the oxazole core.
  • Purification : Column chromatography or recrystallization to isolate the final product.

Critical Parameters :

ParameterOptimal RangeImpact on Yield/Purity
Temperature80–120°CHigher temps accelerate cyclization but risk decomposition
Catalyst Loading (Co(II))5–10 mol%Balances reaction rate and cost
SolventDMF or THFPolar aprotic solvents enhance solubility of intermediates

Contradictions in yield often arise from trace moisture or impurities in starting materials.

Q. How is the structural characterization of this compound validated, and what analytical techniques are essential?

Structural validation relies on:

  • X-ray crystallography : Resolves bond lengths, angles, and conformation. For example, monoclinic crystal systems (space group C2/c) are common for oxazole derivatives, with unit cell parameters comparable to related structures (e.g., a = 20.54 Å, b = 13.75 Å) .
  • Spectroscopy :
  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm).
  • HRMS : Validates molecular formula (e.g., [M+H]+ at m/z 377.13 for C19_{19}H17_{17}N2_{2}O4_{4}).
    • Thermal analysis : TGA/DSC assess stability, with decomposition temperatures >200°C indicating suitability for high-temperature applications .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., IC50_{50} variability in kinase assays) may stem from:

  • Assay conditions : Differences in buffer pH, ionic strength, or ATP concentration (e.g., 1–10 mM ATP in kinase assays) .
  • Cellular context : Heterogeneity in cell lines (e.g., HeLa vs. K562) affects membrane permeability and target engagement.
  • Metabolic stability : Variability in microsomal stability assays (e.g., CYP450 isoforms) impacts half-life predictions.

Mitigation Strategies :

  • Use standardized protocols (e.g., NIH/NCATS guidelines).
  • Include positive controls (e.g., staurosporine for kinase inhibition).
  • Validate findings across orthogonal assays (e.g., SPR for binding affinity vs. cellular cytotoxicity).

Q. What methodologies are recommended for studying the compound’s interaction with biological targets (e.g., kinases or receptors)?

Advanced interaction studies require:

  • Biophysical techniques :
TechniqueApplicationExample Data
Surface Plasmon Resonance (SPR)Real-time binding kineticsKD_D = 12 nM for Abl kinase
ITCThermodynamic profilingΔH = −45 kJ/mol (exothermic binding)
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses in kinase ATP pockets.
  • Mutagenesis : Validate critical residues (e.g., Thr315 in Abl kinase) via alanine scanning .

Q. How can structure-activity relationship (SAR) studies optimize this compound for therapeutic applications?

SAR strategies include:

  • Substituent modification :
ModificationImpact on Activity
Methoxy → Ethoxy (4-methoxyphenyl)Increased lipophilicity (logP +0.5) but reduced solubility
Acetyl → Propionyl (4-acetylphenyl)Alters steric bulk, affecting target binding
  • Bioisosteric replacement : Replace oxazole with thiazole to enhance metabolic stability .
  • Prodrug design : Esterification of carboxamide to improve oral bioavailability.

Data Analysis : Use Hansch analysis to correlate physicochemical properties (e.g., ClogP, polar surface area) with activity.

Q. What experimental approaches address the compound’s thermal stability and formulation challenges?

Key methodologies:

  • Thermal gravimetric analysis (TGA) : Quantify decomposition thresholds (e.g., 5% weight loss at 220°C) .
  • Polymorph screening : High-throughput crystallization (e.g., solvent-drop grinding) to identify stable forms.
  • Excipient compatibility : Test with lactose, PEG-4000, or PVP-K30 for solid dispersion formulations.

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